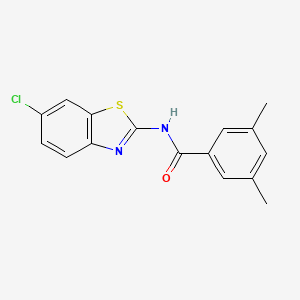![molecular formula C14H16N2O6S B5638997 methyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5638997.png)
methyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis methods for compounds structurally related to "methyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate" involve multiple steps, including refluxing with ethyl 2-bromoacetate, reaction with hydrazine, and further conversions through cyclization reactions and thioetherification, using catalysts like KOH, indium tribromide, and carbon disulfide in various solvent media (Rasool et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds often features intramolecular C—H⋯O and C—H⋯N hydrogen bonds and intermolecular C—H⋯π and C—H⋯O interactions, which are crucial for the stability and biological activity of these molecules (Chen et al., 2004).
Chemical Reactions and Properties
Compounds with the 1,3,4-oxadiazol-2-yl]thio moiety undergo various chemical reactions, including thioetherification and cyclo-condensation, leading to derivatives with potential antibacterial and antifungal activities. The chemical reactivity is significantly influenced by the presence of functional groups like ether, thioether, and oxadiazole (Shelke et al., 2014).
Physical Properties Analysis
While specific physical properties of "this compound" are not detailed, related compounds exhibit properties that suggest high crystallinity and stability, informed by their crystal structure analyses and melting points (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and biological activity, are influenced by the structural framework, particularly the presence of 1,3,4-oxadiazole and thioether groups. These compounds show promising antibacterial, antifungal, and anticancer activities, attributed to their molecular interactions with biological targets (Chen et al., 2007).
properties
IUPAC Name |
methyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-18-9-5-8(6-10(19-2)12(9)21-4)13-15-16-14(22-13)23-7-11(17)20-3/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMEOIHUMCVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3S*,4R*)-4-isopropyl-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5638916.png)

![N-[2-(dimethylamino)-4-quinolinyl]-2-phenylacetamide](/img/structure/B5638929.png)
![6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5638936.png)
![2-(4-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5638943.png)
![2-ethyl-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5638956.png)

![2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5638974.png)
![1-[4-(phenylsulfonyl)phenyl]-1H-imidazole](/img/structure/B5638980.png)

![(1S*,5R*)-6-[(3-fluorophenyl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639001.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5639010.png)
![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5639018.png)
